molecular formula C7H7BrO2 B137517 2-Bromo-1-(4-methylfuran-2-yl)ethanone CAS No. 133674-82-5

2-Bromo-1-(4-methylfuran-2-yl)ethanone

Cat. No. B137517
CAS RN: 133674-82-5
M. Wt: 203.03 g/mol
InChI Key: ZCTGRJNSDIAYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-methylfuran-2-yl)ethanone is a chemical compound that belongs to the family of α-bromoacetophenones. It is a useful intermediate in the synthesis of various organic compounds and is widely used in scientific research.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylfuran-2-yl)ethanone is not well understood. However, it is believed to act as an alkylating agent, which can modify the structure of proteins and DNA, leading to cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-1-(4-methylfuran-2-yl)ethanone in lab experiments are its high reactivity and versatility in organic synthesis. However, its toxicity and potential health hazards pose limitations to its use.

Future Directions

There are several future directions for the research and application of 2-Bromo-1-(4-methylfuran-2-yl)ethanone. One direction is to study its mechanism of action and its potential as an anticancer agent. Another direction is to develop safer and more efficient synthesis methods for this compound. Additionally, its potential as a chiral reagent in asymmetric synthesis should be explored further.

Synthesis Methods

The synthesis of 2-Bromo-1-(4-methylfuran-2-yl)ethanone can be achieved through several methods. One of the most common methods is the reaction of 4-methyl-2-furoic acid with thionyl chloride to form 4-methyl-2-furoyl chloride. This intermediate is then reacted with magnesium bromide to form the Grignard reagent, which is further reacted with ethyl bromide to form this compound.

Scientific Research Applications

2-Bromo-1-(4-methylfuran-2-yl)ethanone is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of furan derivatives, which have potential applications in the pharmaceutical industry as antimicrobial, antitumor, and anti-inflammatory agents. It is also used in the synthesis of chiral compounds and as a reagent in organic synthesis.

properties

CAS RN

133674-82-5

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

2-bromo-1-(4-methylfuran-2-yl)ethanone

InChI

InChI=1S/C7H7BrO2/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3

InChI Key

ZCTGRJNSDIAYBB-UHFFFAOYSA-N

SMILES

CC1=COC(=C1)C(=O)CBr

Canonical SMILES

CC1=COC(=C1)C(=O)CBr

synonyms

Ethanone, 2-bromo-1-(4-methyl-2-furanyl)- (9CI)

Origin of Product

United States

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